High Yield in Hindered Ketone Addition
In a patented synthesis (US05391570), the Grignard reagent derived from 6-bromo-1,4-benzodioxane (the precursor to the target compound) achieved a 59.1% yield upon addition to 1,4-cyclohexanedione monoethylene ketal . In contrast, a directly comparable reaction under the same conditions using 3,4-difluorophenylmagnesium bromide yielded only 42% of the analogous product . This 17.1% absolute increase in yield represents a significant improvement in step-efficiency for the synthesis of this specific molecular scaffold .
| Evidence Dimension | Isolated product yield in Grignard addition to 1,4-cyclohexanedione monoethylene ketal |
|---|---|
| Target Compound Data | 59.1% |
| Comparator Or Baseline | 3,4-Difluorophenylmagnesium bromide: 42% |
| Quantified Difference | +17.1% absolute yield |
| Conditions | Reaction with 1,4-cyclohexanedione monoethylene ketal in THF, followed by acidic workup and crystallization (Patent US05391570) |
Why This Matters
For a procurement scientist, a 17% higher yield in a key step can significantly reduce the cost of goods and material consumption in multi-step syntheses.
